4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran
Overview
Description
4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran is a chemical compound that has gained significant interest in the scientific community. It has a molecular formula of C12H15BrO3S and a molecular weight of 319.22 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a bromophenylsulfonyl group attached to a tetrahydro-2H-pyran ring via a methyl group .Scientific Research Applications
Synthesis of Novel Pyrano[4,3-b]Pyran Derivatives A study by Abyar et al. (2019) showcased the synthesis of novel 2-amino-7-methyl-4-aryl-3-(phenylsulfonyl) pyrano[4,3-b]pyran-5(4H)-one derivatives using a one-pot three-component condensation process. This process involved aromatic aldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and phenylsulfonylacetonitrile in the presence of nano kaolin/TiCl4 as a catalyst. The approach was highlighted for its excellent yields, eco-friendliness, and the preservation of various functional groups Abyar et al., Polycyclic Aromatic Compounds, 2019.
Carbon-Sulfur Bond Formation via Modified Migita Reaction Norris and Leeman (2008) detailed a palladium-catalyzed carbon-sulfur bond formation using modified Migita reaction conditions. This method was utilized in the synthesis of a former antiasthma drug candidate and demonstrated as a general approach for thioaryl halide cross-coupling. The process was noted for its overall yield advantage and efficient bond-forming steps Norris & Leeman, Organic Process Research & Development, 2008.
Synthesis of 4H-Pyran-4-One Derivatives Research by Shahrisa et al. (2000) focused on the synthesis of functionalized 4H-pyran-4-one derivatives, recognized for their biological properties such as fungicide and herbicide activities. The study reported on the synthesis of 2-bromomethyl-6-methyl-4H-pyran-4-one in low yields, addressing the limitations of previous methods and presenting a more accurate approach Shahrisa et al., Organic Preparations and Procedures International, 2000.
properties
IUPAC Name |
4-[(4-bromophenyl)sulfonylmethyl]oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3S/c13-11-1-3-12(4-2-11)17(14,15)9-10-5-7-16-8-6-10/h1-4,10H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPSPTJRBOLXHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CS(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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